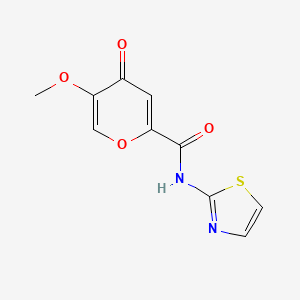
5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide is a chemical compound that belongs to the class of pyran derivatives It is characterized by the presence of a methoxy group, a thiazole ring, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide typically involves the condensation of a methoxy-substituted pyranone with a thiazole derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-N-(thiazol-2-yl)-4H-pyran-2-carboxamide.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-1-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide
- 5-methoxy-4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyridine-2-carboxamide
Uniqueness
5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-15-8-5-16-7(4-6(8)13)9(14)12-10-11-2-3-17-10/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQSAFUDRXQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
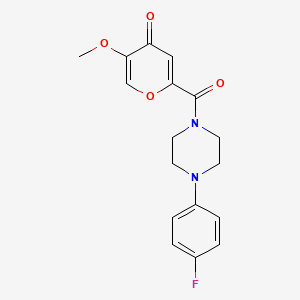
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)
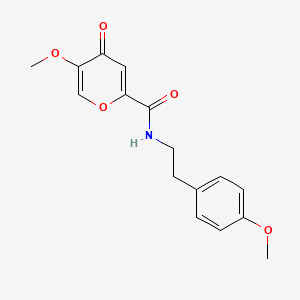
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)
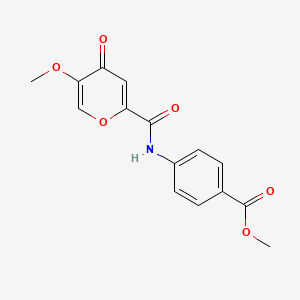


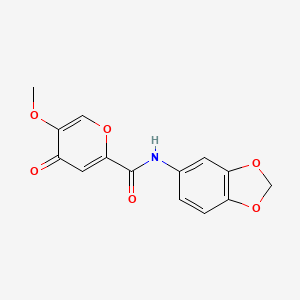
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558691.png)


